2,2-Diphenylpropionitrile

Lipophilicity LogP Solubility

2,2-Diphenylpropionitrile (CAS: 5558-67-8) is an aromatic nitrile compound bearing a geminal diphenyl substitution pattern, classified within the benzonitrile analog family. The compound exhibits a molecular formula of C₁₅H₁₃N with a molecular weight of 207.27 g/mol.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 5558-67-8
Cat. No. B1294319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenylpropionitrile
CAS5558-67-8
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H13N/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3
InChIKeyDPVHBXFSKLKYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenylpropionitrile (CAS 5558-67-8): Aromatic Nitrile Intermediate with Predictable Physicochemical Profile for Organic Synthesis


2,2-Diphenylpropionitrile (CAS: 5558-67-8) is an aromatic nitrile compound bearing a geminal diphenyl substitution pattern, classified within the benzonitrile analog family . The compound exhibits a molecular formula of C₁₅H₁₃N with a molecular weight of 207.27 g/mol [1]. Its key physicochemical properties include a density of 1.109 g/mL at 25°C, a boiling point of 144–145°C at 2 mmHg, a refractive index of n²⁰/D 1.572, and a flash point >110°C (>230°F) [2]. The compound is commercially available at 97–98% purity specifications (GC) and is routinely employed as a synthetic intermediate in organic synthesis, including in the preparation of pyrimidine derivatives and as a precursor in perovskite solar cell materials [3].

Why Generic Substitution Fails for 2,2-Diphenylpropionitrile: Key Differentiators from Benzonitrile and Simple Alkyl Nitrile Analogs


Generic substitution of 2,2-diphenylpropionitrile with simple benzonitrile (C₆H₅CN) or α-substituted phenylacetonitriles fails due to substantial divergences in physicochemical and reactivity profiles that directly impact downstream synthetic utility. 2,2-Diphenylpropionitrile exhibits a measured logP of 3.52 and a topological polar surface area (TPSA) of 23.79 Ų , which differ markedly from benzonitrile (logP ~1.56, TPSA 23.79 Ų but with substantially lower steric bulk). The geminal diphenyl substitution pattern confers a calculated ACD/LogP of 3.65 and a boiling point of 324.4°C at 760 mmHg [1], fundamentally altering solubility partitioning and thermal behavior relative to mono-phenyl analogs. Critically, the presence of two phenyl groups adjacent to the nitrile carbon creates a sterically hindered quaternary center [2], which modulates reactivity in nucleophilic additions and reductions—for instance, LiAlH₄ reduction of 2,2-diphenylpropionitrile in THF yields a mixture of the hydrocarbon and the expected amine, a pathway distinct from that of less hindered nitriles [3]. These quantitative and mechanistic differences preclude direct substitution without process revalidation.

2,2-Diphenylpropionitrile Quantitative Comparative Evidence: Measurable Performance Differentiation Against Analogs


Lipophilicity and Partitioning: LogP Differentiation Between 2,2-Diphenylpropionitrile and Benzonitrile

2,2-Diphenylpropionitrile demonstrates a measured logP value of 3.51618 and a calculated ACD/LogP of 3.65 [1], reflecting the lipophilic contribution of the geminal diphenyl substitution. In contrast, benzonitrile (CAS 100-47-0), the simplest aromatic nitrile, exhibits a measured logP of approximately 1.56 [2]. The difference of approximately 2.0–2.1 log units translates to a ~100-fold increase in octanol-water partition coefficient, indicating substantially higher lipophilicity for 2,2-diphenylpropionitrile.

Lipophilicity LogP Solubility Partitioning Drug Design

Purity Specification Benchmarks: 2,2-Diphenylpropionitrile Commercial Grade Analysis

Commercially sourced 2,2-diphenylpropionitrile is routinely specified at a minimum purity of 98% by GC or 97% as indicated in technical datasheets from major suppliers . As an industrial intermediate, moisture content is controlled to ≤0.5% maximum . While generic benzonitrile is available at >99% purity (GC), the procurement relevance lies in the availability of kilo-scale quantities (up to kgs) for 2,2-diphenylpropionitrile alongside defined moisture limits, which are essential for water-sensitive downstream reactions such as LiAlH₄ reductions or Grignard-type transformations.

Purity GC Specification Quality Control Procurement Intermediate

Reaction Pathway Divergence: LiAlH₄ Reduction of 2,2-Diphenylpropionitrile Versus Less Hindered Nitriles

Reduction of 2,2-diphenylpropionitrile with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran yields a mixture of the hydrocarbon (decyanated product) and the expected primary amine [1][2]. This product distribution contrasts with the LiAlH₄ reduction of sterically unencumbered nitriles such as benzonitrile or phenylacetonitrile, which typically proceed cleanly to the corresponding primary amines without significant hydrocarbon side-product formation. The observed divergence is attributed to the steric congestion at the quaternary carbon bearing the nitrile group, which alters the mechanistic course of hydride delivery and subsequent intermediates [2].

Reduction LiAlH₄ Steric Hindrance Mechanism Synthetic Intermediate

Refractive Index and Density as Quality Control Fingerprints: Distinguishing 2,2-Diphenylpropionitrile from Diphenylacetonitrile

2,2-Diphenylpropionitrile exhibits a refractive index of n²⁰/D 1.572 and a density of 1.109 g/mL at 25°C [1]. Diphenylacetonitrile (CAS 86-29-3), a closely related α-substituted phenylacetonitrile, displays a refractive index of n²⁰/D 1.585–1.587 and a density of approximately 1.10 g/mL [2]. The refractive index difference of Δn ≈ 0.013–0.015 provides a rapid, non-destructive optical fingerprint for incoming material verification, while the density values, though similar, can be resolved with precision pycnometry. These orthogonal physical constants serve as inexpensive identity confirmation tests prior to committing material to synthesis.

Refractive Index Density Quality Control Identity Testing Procurement

Thermal Stability and Boiling Point Profile: 2,2-Diphenylpropionitrile Versus α-Methylbenzyl Cyanide

2,2-Diphenylpropionitrile has a reported boiling point of 144–145°C at 2 mmHg (lit.) and an estimated atmospheric boiling point of 324.4±11.0°C at 760 mmHg [1]. α-Methylbenzyl cyanide (2-phenylpropionitrile, CAS 1823-91-2), a mono-phenyl analog, exhibits a boiling point of 230–232°C at 760 mmHg [2]. The approximately 94°C elevation in atmospheric boiling point for the diphenyl compound reflects the increased molecular weight and enhanced intermolecular van der Waals interactions conferred by the second phenyl ring. Under reduced pressure (2 mmHg), the boiling point difference narrows to approximately 30–40°C (2,2-diphenylpropionitrile: 144–145°C; α-methylbenzyl cyanide: ~110–115°C at 2 mmHg estimated).

Boiling Point Thermal Stability Distillation Purification Process Chemistry

Note on Availability of Direct Comparative Evidence for 2,2-Diphenylpropionitrile

A comprehensive search of primary research literature, patents, and authoritative databases reveals a limited corpus of published direct head-to-head comparative studies involving 2,2-diphenylpropionitrile. The quantitative differentiation presented in this guide relies primarily on cross-study comparisons of independently measured physicochemical parameters and class-level mechanistic inferences. No studies were identified that systematically benchmark 2,2-diphenylpropionitrile against close structural analogs (e.g., 2,2-diphenylpropanenitrile derivatives, α,α-diaryl nitriles) within a single experimental framework using identical assay conditions. This evidence gap is noted for transparency and should inform procurement decision-making; users are advised that selection of this compound over alternatives must be guided by the specific synthetic context and the physicochemical differentiators enumerated herein, rather than by claimed superiority in a particular application.

Evidence Limitations Procurement Sourcing

Recommended Application Scenarios for 2,2-Diphenylpropionitrile Based on Quantified Differentiation


Synthesis of Pyrimidine Derivatives and Heterocyclic Scaffolds

2,2-Diphenylpropionitrile is utilized as a synthetic intermediate in the preparation of pyrimidine derivatives . The geminal diphenyl substitution provides a sterically congested quaternary carbon adjacent to the nitrile, which can influence cyclocondensation regioselectivity and the conformational properties of the resulting heterocyclic products. Procurement of this specific nitrile (rather than benzonitrile or monophenyl analogs) is essential when the synthetic target requires the bulky diphenylmethyl-type motif as a pharmacophore element or when the enhanced lipophilicity (logP 3.52) is desired for modulating compound solubility and membrane permeability in medicinal chemistry campaigns.

Perovskite Solar Cell Material Preparation

2,2-Diphenylpropionitrile is documented as a material used in the preparation of perovskite solar cell (PSC) components . While specific performance metrics relative to alternative nitrile additives are not quantified in the available literature, the compound‘s high refractive index (n²⁰/D 1.572) [1] and thermal stability profile may contribute to its selection in optoelectronic formulations. Procurement for this application should prioritize the 97–98% purity grade with controlled moisture content (≤0.5%) [2] to minimize water-induced degradation of perovskite precursors.

Electrochromic Device Formulation

Patented electrochromic element formulations incorporate 2,2-diphenylpropionitrile as a refractive index-modifying component, used in combination with dibenzylketone and a lower-refractive-index solvent to control the optical properties of polymer porous thin films . The specific refractive index of 1.572 enables precise tuning of light transmissivity in these devices. Procurement of the correct compound is critical, as substitution with a nitrile of different refractive index (e.g., benzonitrile, n²⁰/D ~1.528) would alter the optical matching characteristics and compromise device performance.

Mechanistic Studies of Sterically Hindered Nitrile Reduction

2,2-Diphenylpropionitrile serves as a model substrate for investigating the mechanistic pathways of nitrile reduction under hydride-donating conditions. Its unique reactivity profile with LiAlH₄ in THF—yielding a mixture of hydrocarbon and amine rather than clean amine formation —makes it a valuable probe for studying steric effects on hydride delivery and radical intermediate formation . Procurement of high-purity material is essential for reproducible mechanistic investigations, as impurities could confound product distribution analysis and kinetic measurements.

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